Boc-L-3-thienylalanine dicyclohexylamine (DCHA) salt (CAS 83825-42-7) is a highly pure, N-alpha-protected unnatural amino acid building block widely utilized in solid-phase peptide synthesis (SPPS). Formulated specifically as a DCHA salt to ensure crystallinity and long-term shelf stability, this compound serves as a critical bioisostere for phenylalanine. The 3-thienyl group introduces a sulfur-containing heteroaromatic ring that alters pi-pi stacking, electron density, and metabolic susceptibility compared to standard phenyl rings [1]. Procurement of the DCHA salt form is standard for industrial and research applications requiring precise stoichiometric control, as it overcomes the hygroscopic and oily nature often associated with Boc-protected free acids .
Substituting Boc-L-3-thienylalanine dcha with its free acid counterpart, standard phenylalanine, or the closely related 2-thienyl isomer introduces severe process and performance risks. From a handling perspective, the free acid is prone to moisture absorption and physical instability, which directly compromises the accurate molar calculations required for high-yield peptide coupling . Biologically, the 3-thienyl and 2-thienyl isomers are not interchangeable; the position of the sulfur atom drastically alters the side-chain dihedral angles and electronic distribution. In structure-activity relationship (SAR) studies, substituting a 3-thienyl group with a 2-thienyl group or a standard phenyl ring can lead to multi-fold losses in target binding affinity due to spatial mismatches in hydrophobic binding pockets[1]. Therefore, precise procurement of the 3-thienyl DCHA salt is mandatory for reproducible synthesis and optimal pharmacokinetics.
The formulation of Boc-L-3-thienylalanine as a dicyclohexylamine (DCHA) salt is a deliberate procurement advantage designed to solve the physical instability of the free acid. Boc-protected unnatural amino acids frequently present as unstable, foamy oils or hygroscopic amorphous solids, making accurate weighing impossible and leading to coupling failures in SPPS [1]. Conversion to the DCHA salt yields a highly crystalline, stable powder with a defined molecular weight (452.7 g/mol) and >98% purity . This physical transformation ensures exact stoichiometric equivalents during peptide coupling, preventing truncation or deletion sequences in automated synthesizers.
| Evidence Dimension | Physical state and weighing accuracy |
| Target Compound Data | DCHA salt: Highly crystalline, non-hygroscopic solid, >98% purity, shelf-stable for years. |
| Comparator Or Baseline | Free acid: Often an unstable, foamy oil or hygroscopic solid prone to degradation. |
| Quantified Difference | DCHA salt enables exact molar stoichiometry, whereas free acids introduce high weighing variance and moisture-induced degradation. |
| Conditions | Standard laboratory storage and solid-phase peptide synthesis weighing protocols. |
Procurement of the DCHA salt is essential for maintaining strict quality control and high coupling yields in automated peptide manufacturing.
The exact positional isomer of the thienyl ring is critical for target engagement, meaning 3-thienylalanine cannot be generically swapped with 2-thienylalanine. In the development of p107-derived CDK inhibitors, the incorporation of the 3-thienylalanine residue yielded considerably higher potency than the 2-thienylalanine analog [1]. The 3-thienyl substitution projects the sulfur atom at a different vector, more closely mimicking the steric bulk of phenylalanine while providing unique pi-stacking interactions in the hydrophobic binding groove [2].
| Evidence Dimension | Target binding potency (IC50 / Affinity) |
| Target Compound Data | 3-Thienylalanine peptides exhibit optimized binding in specific hydrophobic pockets (e.g., higher potency in p107 contexts). |
| Comparator Or Baseline | 2-Thienylalanine peptides. |
| Quantified Difference | 3-thienylalanine demonstrates considerably higher potency and a different selectivity profile compared to the 2-thienyl isomer in specific CDK inhibitor assays. |
| Conditions | Competitive binding assays for CDK protein complexes. |
Buyers must specify the 3-thienyl isomer to ensure the correct spatial geometry for target receptor binding, as the 2-thienyl analog will fail to replicate the exact SAR profile.
Boc-L-3-thienylalanine is frequently procured to replace standard phenylalanine residues in peptide drug candidates to improve pharmacokinetic properties. While structurally similar, the thiophene ring is electron-rich and alters the susceptibility to enzymatic degradation, such as hydroxylation by phenylalanine hydroxylase[1]. In peptide engineering, substituting phenylalanine with 3-thienylalanine can maintain or enhance binding affinity (e.g., maintaining low micromolar to nanomolar IC50s in CDK inhibitors) while providing a distinct solvation and lipophilicity profile that can improve overall drug-like properties [2].
| Evidence Dimension | Enzymatic recognition and lipophilicity |
| Target Compound Data | 3-Thienylalanine provides an isosteric match with altered electron density and resistance to standard phenyl-targeting enzymes. |
| Comparator Or Baseline | Standard L-Phenylalanine. |
| Quantified Difference | Maintains comparable target affinity (e.g., 0.18 μM for CDK2A) while shifting the lipophilic and metabolic profile of the peptide. |
| Conditions | In vitro binding assays and pharmacokinetic optimization of peptide therapeutics. |
Procuring 3-thienylalanine allows medicinal chemists to overcome the rapid metabolic clearance often associated with natural phenylalanine residues in peptide drugs.
The DCHA salt form is specifically procured for automated Boc-SPPS workflows where the physical stability and precise stoichiometry of the building block are critical to preventing sequence deletions and maximizing crude purity .
Ideal for medicinal chemistry campaigns seeking to replace natural phenylalanine residues with a bioisostere that alters pi-stacking interactions and improves metabolic resistance without destroying the peptide's native secondary structure [1].
Procured for the synthesis of targeted inhibitors (such as CDK inhibitors or specific peptidomimetics) where the precise spatial projection of the 3-thienyl ring provides superior hydrophobic pocket binding compared to 2-thienyl or standard phenyl rings [1].